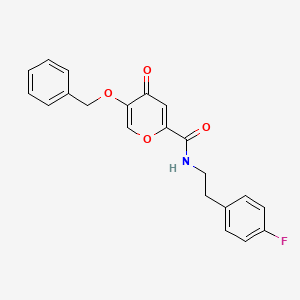

5-(benzyloxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO4/c22-17-8-6-15(7-9-17)10-11-23-21(25)19-12-18(24)20(14-27-19)26-13-16-4-2-1-3-5-16/h1-9,12,14H,10-11,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKWIQCMTJBUTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyran-2-carboxamide Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyran ring.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Attachment of the Fluorophenethyl Group: The fluorophenethyl group is typically introduced via a nucleophilic substitution reaction using 4-fluorophenethyl bromide or chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Benzyl alcohol for nucleophilic substitution, 4-fluorophenethyl bromide or chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(benzyloxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Fluorination Effects

- Target Compound vs. Fluorine’s electronegativity may also strengthen hydrogen bonding or dipole interactions in binding pockets .

- 4-Fluorobenzyloxy vs. Benzyloxy ( vs. Target): Fluorination of the benzyloxy group () further elevates hydrophobicity but may introduce steric hindrance depending on substitution position.

N-Linked Group Modifications

- Phenethyl Derivatives (Target, CAS 1021023-89-1): The phenethyl group balances hydrophobicity and flexibility. Fluorination optimizes this balance for drug-like properties.

- 3-Phenylpropyl (): The extended alkyl chain increases molecular weight (381.4 g/mol) and may reduce aqueous solubility, limiting bioavailability.

- However, furans are prone to oxidative metabolism, which could shorten half-life .

Carboxamide vs. Carboxylic Acid ()

The carboxamide group in the target compound improves metabolic stability compared to the carboxylic acid analog, as amides resist esterase-mediated hydrolysis. Additionally, the non-ionizable amide group at physiological pH may enhance membrane permeability .

Biological Activity

5-(benzyloxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound belonging to the class of pyran derivatives. Its molecular structure includes a pyran ring, a carboxamide functional group, and substituents that may enhance its biological activity. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications and underlying mechanisms.

- Molecular Formula : C19H20FN3O3

- Molecular Weight : 337.34 g/mol

- Structural Features :

- Pyran ring

- Benzyloxy group

- 4-Fluorophenethyl moiety

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, particularly as potential inhibitors of various enzymes and receptors involved in disease processes.

Key Activities

- Inhibition of Src Kinase :

-

Antioxidant Properties :

- Some studies have indicated that the compound may possess antioxidant properties, which can mitigate oxidative stress-related cellular damage.

- Anti-inflammatory Effects :

Case Studies

-

In Vitro Studies :

- A series of in vitro assays demonstrated that derivatives of the compound inhibited SFK activity with varying degrees of potency. The most effective compounds showed IC50 values in the low micromolar range, indicating significant potential for further development as therapeutic agents against cancers driven by SFK signaling .

-

Structure-Activity Relationship (SAR) :

- Investigations into the SAR revealed that modifications to the benzyloxy and fluorophenethyl groups could enhance biological activity. For instance, replacing the fluorine atom with other halogens altered the inhibitory potency against SFKs, suggesting that these substituents play a crucial role in the compound's efficacy .

Data Tables

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | 1219-33-6 | 0.93 |

| 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | 119736-16-2 | 0.91 |

| Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate | 1246616-66-9 | 0.78 |

This table illustrates compounds structurally similar to this compound, providing insights into its unique features and potential biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(benzyloxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Answer : The compound is synthesized via a multi-step pathway involving condensation of pyran-2-carboxylic acid derivatives with 4-fluorophenethylamine. Key steps include benzyloxy group protection (e.g., using O-benzyl hydroxylamine HCl) and coupling reagents like EDC/HOBt for amide bond formation. Optimization involves solvent selection (e.g., acetonitrile or DMF), temperature control (60–80°C), and purification via column chromatography (silica gel, hexane/EtOAc gradients). Yield improvements (>70%) are achievable by adjusting stoichiometric ratios (1:1.2 for amine:acid) and monitoring reaction progress via TLC or HPLC .

Q. How is the structural integrity of this compound validated, and what analytical techniques are recommended?

- Answer : Structural confirmation requires:

- NMR Spectroscopy : and NMR to verify benzyloxy (δ 4.8–5.2 ppm), fluorophenyl (δ 7.0–7.4 ppm), and pyran-4-one (δ 6.5–7.0 ppm) moieties.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H] (expected m/z ~409.1).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if crystalline derivatives are obtained) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s pharmacological potential?

- Answer : Initial screens include:

- Enzyme Inhibition Assays : Target kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates.

- Cytotoxicity Testing : MTT or resazurin assays in cancer cell lines (IC determination).

- Solubility and Stability : PBS (pH 7.4) or simulated biological fluids for pharmacokinetic profiling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Answer : Systematic SAR involves:

- Scaffold Modifications : Replacing benzyloxy with methoxy or trifluoromethyl groups to assess steric/electronic effects.

- Side-Chain Variations : Substituting 4-fluorophenethyl with heteroaromatic amines (e.g., pyridyl or thiazole derivatives).

- Pharmacophore Mapping : Computational docking (AutoDock Vina) to predict binding modes to target proteins (e.g., COX-2 or HDACs) .

Q. What strategies resolve contradictions in biological data, such as inconsistent IC values across assays?

- Answer : Address discrepancies by:

- Assay Standardization : Uniform cell lines (e.g., HEK293 vs. HeLa), incubation times, and controls.

- Metabolic Stability Testing : Liver microsome assays to identify metabolite interference.

- Orthogonal Validation : Confirm activity via Western blot (target protein inhibition) or CRISPR knockdown .

Q. How can in vivo efficacy and toxicity be evaluated preclinically?

- Answer : Use:

- Rodent Models : Xenograft tumors (subcutaneous or orthotopic) for antitumor efficacy (dose: 10–50 mg/kg, oral or i.p.).

- Toxicokinetics : Plasma concentration-time profiles (LC-MS/MS) and organ histopathology.

- Off-Target Screening : Phosphoproteomics or transcriptomics to identify unintended effects .

Q. What computational methods predict the compound’s ADMET properties?

- Answer : Leverage tools like:

- SwissADME : For logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- ProTox-II : To estimate hepatotoxicity and mutagenicity risks.

- Molecular Dynamics Simulations : AMBER or GROMACS for binding free energy calculations (ΔG) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.